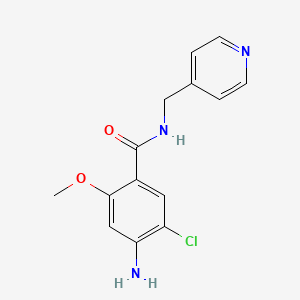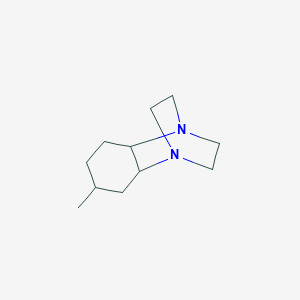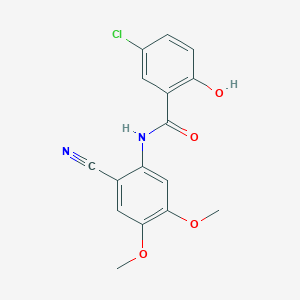
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is a chemical compound with the molecular formula C6H12B3Cl3 It is a boron-containing compound characterized by the presence of three boron atoms, three chlorine atoms, and three methyl groups arranged in a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- typically involves the reaction of boron trichloride with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{BCl}_3 + \text{(CH}_3\text{B)}_3 \rightarrow \text{C}6\text{H}{12}\text{B}_3\text{Cl}_3 ]
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced reactors and purification techniques is essential to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The boron atoms can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boron hydrides or other reduced boron species.
Applications De Recherche Scientifique
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- involves its interaction with various molecular targets. The boron atoms in the compound can form stable complexes with biomolecules, which can be exploited for therapeutic purposes. The pathways involved include:
Formation of Boron Complexes: The boron atoms can interact with nucleophilic sites in biomolecules, leading to the formation of stable complexes.
Catalytic Activity: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Similar in structure but with different substituents.
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Another boron-containing compound with different functional groups.
Uniqueness
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is unique due to its specific arrangement of boron, chlorine, and methyl groups, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
194485-58-0 |
|---|---|
Formule moléculaire |
C6H12B3Cl3 |
Poids moléculaire |
223.0 g/mol |
Nom IUPAC |
1,3,5-trichloro-2,4,6-trimethyl-1,3,5-triborinane |
InChI |
InChI=1S/C6H12B3Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h4-6H,1-3H3 |
Clé InChI |
FEDCYFJXAMFLHB-UHFFFAOYSA-N |
SMILES canonique |
B1(C(B(C(B(C1C)Cl)C)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
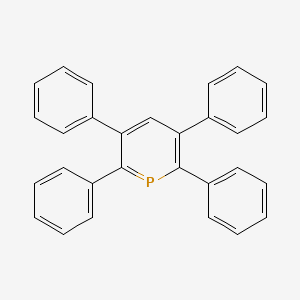
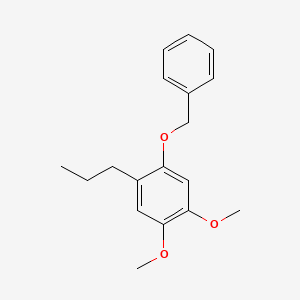
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
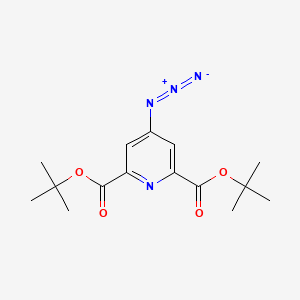
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)

![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

